molecular formula C38H61N9O11 B14186114 Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine CAS No. 922510-16-5

Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine

Cat. No.: B14186114
CAS No.: 922510-16-5
M. Wt: 819.9 g/mol
InChI Key: ASFXFHAQXABKGA-DBGAQYPKSA-N
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Description

Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.

    Oxidation: Oxidizing agents can modify certain amino acid residues, such as tyrosine.

    Reduction: Reducing agents can affect disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases or acidic/basic hydrolysis.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation/Reduction: Modified amino acid residues.

Scientific Research Applications

Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine has several scientific research applications:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Pharmacology: Investigating its pharmacokinetics and pharmacodynamics.

    Industry: Used in the development of peptide-based materials and as a model compound in peptide synthesis research.

Mechanism of Action

The mechanism of action of Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-leucine: A simpler dipeptide used as a substrate in enzymatic studies.

    Glycyl-L-glutaminyl-L-leucyl-L-histidyl-L-tryptophyl-L-valyl-L-prolyl-L-alpha-glutamyl-L-leucine: Another peptide with a similar sequence but different biological properties.

Uniqueness

Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties, making it valuable for specific research applications.

Properties

CAS No.

922510-16-5

Molecular Formula

C38H61N9O11

Molecular Weight

819.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H61N9O11/c1-19(2)14-26(44-35(54)25(12-13-29(40)49)43-30(50)17-39)36(55)45-27(16-23-8-10-24(48)11-9-23)34(53)41-18-31(51)42-22(7)33(52)47-32(21(5)6)37(56)46-28(38(57)58)15-20(3)4/h8-11,19-22,25-28,32,48H,12-18,39H2,1-7H3,(H2,40,49)(H,41,53)(H,42,51)(H,43,50)(H,44,54)(H,45,55)(H,46,56)(H,47,52)(H,57,58)/t22-,25-,26-,27-,28-,32-/m0/s1

InChI Key

ASFXFHAQXABKGA-DBGAQYPKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN

Origin of Product

United States

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